9-Piperazino Ofloxacin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Antibacterial Activity:

9-Piperazino Ofloxacin is a derivative of the fluoroquinolone antibiotic, Ofloxacin. Like its parent compound, it exhibits potent and selective inhibition of bacterial DNA gyrase and topoisomerase IV enzymes, crucial for maintaining bacterial DNA integrity. This mechanism disrupts bacterial DNA replication, leading to cell death. Studies have demonstrated its effectiveness against various bacterial strains, including some resistant to other antibiotics [].

Structure-Activity Relationship Studies:

Researchers have investigated the structure-activity relationship (SAR) of 9-Piperazino Ofloxacin to understand the modifications influencing its antibacterial activity and potential for resistance development. These studies have revealed that the piperazine moiety attached to the 9th position of the molecule plays a crucial role in its potency and broad-spectrum activity [].

Exploration as a Lead Compound:

Due to its promising antibacterial properties, 9-Piperazino Ofloxacin has been explored as a lead compound for developing new generations of fluoroquinolone antibiotics. Researchers have synthesized and evaluated various analogues, aiming to improve potency, spectrum of activity, and overcome existing drug resistance [].

In Vitro and In Vivo Studies:

Scientific research on 9-Piperazino Ofloxacin primarily involves in vitro and in vivo studies. In vitro experiments assess its antibacterial activity against different bacterial strains, while in vivo studies explore its efficacy in animal models of bacterial infections. These studies provide valuable insights into its potential therapeutic applications [].

9-Piperazino Ofloxacin is a derivative of the fluoroquinolone antibiotic, Ofloxacin, which is widely used for treating various bacterial infections. The compound is characterized by its unique structure, which includes a piperazine ring at the 9-position of the Ofloxacin molecule. Its chemical formula is and it has a molecular weight of approximately 361.37 g/mol. This compound exhibits a similar mechanism of action to Ofloxacin, primarily functioning as a bactericidal agent by inhibiting bacterial DNA replication through targeting the enzymes DNA gyrase and topoisomerase IV .

The chemical reactivity of 9-Piperazino Ofloxacin can be attributed to its functional groups, particularly the piperazine moiety and the carboxylic acid group. Key reactions include:

- Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions, potentially leading to the formation of various metabolites.

- Oxidation: The presence of the fluorine atom and piperazine ring allows for oxidative transformations, which can affect its antibacterial activity.

- Substitution Reactions: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions, allowing for further derivatization and modification of the molecule.

These reactions are crucial for understanding the stability and degradation pathways of 9-Piperazino Ofloxacin in biological systems .

9-Piperazino Ofloxacin retains significant antibacterial activity, similar to its parent compound, Ofloxacin. It exhibits broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. The mechanism involves:

- Inhibition of DNA Gyrase: This enzyme is essential for DNA replication in bacteria, and its inhibition leads to cell death.

- Topoisomerase IV Inhibition: This enzyme is critical for separating replicated DNA strands during cell division, further contributing to its bactericidal effect.

Studies have shown that 9-Piperazino Ofloxacin may also exhibit activity against certain resistant strains of bacteria, making it a candidate for further research in antibiotic development .

The synthesis of 9-Piperazino Ofloxacin typically involves several steps:

- Starting Material: The synthesis begins with 2,3,4-trifluoronitrobenzene.

- Formation of Hydroxy Intermediate: This compound is reacted with potassium hydroxide to yield 2-hydroxy-3,4-difluoronitrobenzene.

- Piperazine Introduction: A piperazine derivative is introduced at the 9-position through a nucleophilic substitution reaction.

- Final Cyclization and Purification: The final product undergoes cyclization and purification processes to yield pure 9-Piperazino Ofloxacin.

This multi-step synthesis underscores the complexity involved in producing this antibiotic derivative .

9-Piperazino Ofloxacin has potential applications in various fields:

- Antibiotic Therapy: It can be used as an effective treatment for bacterial infections resistant to conventional antibiotics.

- Research: Its unique structure makes it a valuable compound for studying mechanisms of antibiotic resistance and developing new antimicrobial agents.

- Pharmaceutical Development: As a derivative of an established antibiotic, it may serve as a lead compound for further modifications aimed at enhancing efficacy or reducing side effects .

Interaction studies involving 9-Piperazino Ofloxacin have indicated potential drug-drug interactions due to its metabolic pathways. Key findings include:

- Cytochrome P450 Enzyme Interaction: The compound may influence the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.

- Protein Binding: Approximately 32% of the drug binds to plasma proteins, which could affect its bioavailability and therapeutic efficacy.

- Renal Excretion: The majority of the drug is excreted unchanged via the kidneys, highlighting the importance of renal function in its pharmacokinetics .

Several compounds share structural similarities with 9-Piperazino Ofloxacin. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Ofloxacin | Parent compound | Broad-spectrum activity; used widely in clinics |

| Levofloxacin | Stereoisomer | More potent against Gram-positive bacteria |

| Ciprofloxacin | Fluoroquinolone | Effective against anthrax; different side chain |

| Norfloxacin | Older fluoroquinolone | Less potent than newer derivatives |

9-Piperazino Ofloxacin stands out due to its specific modifications that enhance its antibacterial properties while potentially reducing side effects associated with other fluoroquinolones .

Molecular Formula and Weight

9-Piperazino Ofloxacin possesses the molecular formula C₁₈H₂₀FN₃O₄, representing a fluoroquinolone derivative with distinct structural modifications compared to its parent compound ofloxacin [1] [2]. The compound exhibits a molecular weight of 361.4 grams per mole, as determined through computational analysis and confirmed by mass spectrometry techniques [1] [3] [4]. This molecular weight reflects the incorporation of the piperazine moiety within the quinolone framework, distinguishing it from the standard ofloxacin structure.

The molecular composition includes eighteen carbon atoms, twenty hydrogen atoms, one fluorine atom, three nitrogen atoms, and four oxygen atoms [1] [2]. This elemental distribution contributes to the compound's unique physicochemical properties and influences its structural configuration. The presence of the fluorine atom at a specific position within the quinolone ring system enhances the compound's stability and affects its electronic properties [5].

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀FN₃O₄ |

| Molecular Weight | 361.4 g/mol |

| Monoisotopic Mass | 361.143784 Da |

| Carbon Atoms | 18 |

| Hydrogen Atoms | 20 |

| Fluorine Atoms | 1 |

| Nitrogen Atoms | 3 |

| Oxygen Atoms | 4 |

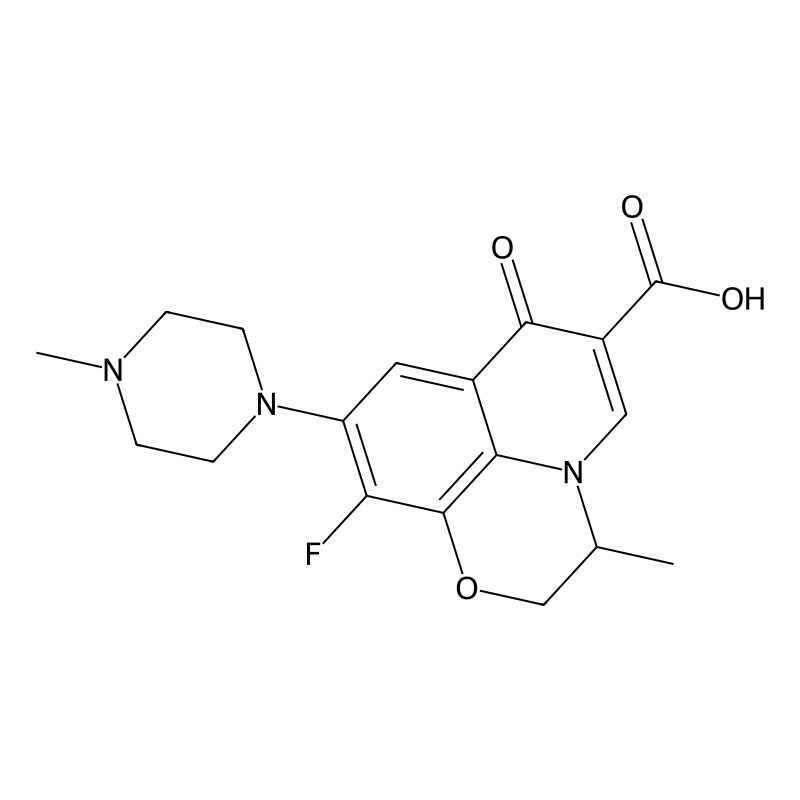

Structural Elucidation

2D Structural Configuration

The two-dimensional structural configuration of 9-Piperazino Ofloxacin reveals a complex tricyclic ring system characteristic of fluoroquinolone antibiotics [1] [11]. The core structure consists of a pyrido[1,2,3-de]-1,4-benzoxazine framework with specific substitutions that define its chemical identity [2] [17]. The compound features a carboxylic acid group at position 6, which serves as a critical functional moiety for biological activity [13] [14].

The structural arrangement includes a methyl group attached to the asymmetric carbon at position 3 of the oxazine ring, creating a chiral center that results in enantiomeric forms [11] [31]. The fluorine atom is positioned at the 10-position of the tricyclic system, replacing the standard 9-fluorine substitution pattern observed in conventional ofloxacin [1] [2]. The piperazine ring substitution at position 9 distinguishes this compound from the parent ofloxacin structure, where typically a 4-methylpiperazine group occupies position 10 [1] [16].

The planar arrangement of the benzene ring system aligns with the quinolone core, while the oxazine ring exhibits slight distortion due to the presence of the methyl substituent [11] [31]. The piperazine ring adopts a chair conformation, which represents the most thermodynamically stable configuration for six-membered saturated rings [11] [26].

3D Conformational Analysis

Three-dimensional conformational analysis of 9-Piperazino Ofloxacin reveals significant structural features that influence its molecular properties and potential interactions [11] [23]. Computational studies using density functional theory methods have provided detailed insights into the preferred conformational arrangements of this compound [11] [22]. The piperazine ring consistently adopts a chair conformation, minimizing steric interactions and achieving optimal stability [11] [26].

The dihedral angle between the piperazine ring and the quinolone core system has been calculated to range between 44.87° and 54.40°, indicating that the piperazine moiety maintains a nearly perpendicular orientation relative to the tricyclic framework [26]. This spatial arrangement influences the compound's overall molecular geometry and affects its potential binding interactions with biological targets [11] [26].

Conformational flexibility analysis demonstrates that the compound exhibits restricted rotation around specific bonds, particularly those connecting the piperazine substituent to the quinolone core [12] [28]. The energy barriers associated with these rotational movements have been characterized through computational modeling, revealing preferred conformational states that correspond to local energy minima [12] [26].

Intramolecular hydrogen bonding interactions contribute to conformational stability, with a notable hydrogen bond formation between specific oxygen and hydrogen atoms within the molecule [11] [26]. These interactions, typically measuring approximately 2.24 Angstroms in length, help stabilize the preferred three-dimensional arrangement [26].

Stereochemistry and Isomeric Forms

9-Piperazino Ofloxacin exists as a chiral compound due to the presence of an asymmetric carbon center at position 3 of the oxazine ring [1] [2] [10]. This stereogenic center gives rise to two distinct enantiomeric forms, designated as R and S configurations according to the Cahn-Ingold-Prelog nomenclature system [2] [7] [10]. The stereochemical configuration significantly influences the compound's pharmacological properties and biological activity [8] [10].

The compound can exist as a racemic mixture containing equal proportions of both enantiomers, similar to the parent ofloxacin structure [8] [11]. Each enantiomeric form exhibits distinct three-dimensional spatial arrangements that result in different interactions with chiral biological systems [8] [10]. The stereochemical differences between the two enantiomers affect their binding affinities to various molecular targets and influence their overall biological profiles [8] [10].

R-Enantiomer Properties

The R-enantiomer of 9-Piperazino Ofloxacin, also known as dextrofloxacin in related fluoroquinolone terminology, exhibits specific stereochemical characteristics that distinguish it from its S-counterpart [29] [32]. This enantiomeric form has been assigned the Chemical Abstracts Service registry number 100986-86-5, providing a unique identifier for this specific stereoisomer [29] [32].

The R-configuration results from the spatial arrangement of substituents around the chiral carbon center, where the priority ranking of attached groups follows the Cahn-Ingold-Prelog rules [29] [32]. Computational studies have revealed that the R-enantiomer exhibits distinct conformational preferences compared to the S-form, particularly in the orientation of the methyl group and its influence on the overall molecular geometry [10] [26].

Pharmacokinetic studies of related fluoroquinolone R-enantiomers have demonstrated different elimination patterns compared to their S-counterparts [10]. The R-enantiomer typically shows faster renal clearance rates, resulting in shorter plasma half-lives and altered distribution profiles [10]. These stereochemical differences in disposition arise from stereoselective interactions with transport proteins and metabolic enzymes [10].

The R-enantiomer demonstrates reduced biological activity compared to the S-form in fluoroquinolone systems, with activity ratios often ranging from 8 to 128-fold lower potency against various bacterial strains [10] [32]. This reduced activity is attributed to the different spatial arrangement of functional groups that affects binding interactions with bacterial DNA gyrase and topoisomerase enzymes [10] [15].

S-Enantiomer Properties

The S-enantiomer of 9-Piperazino Ofloxacin represents the more biologically active stereoisomeric form, consistent with patterns observed in related fluoroquinolone compounds [2] [7] [10]. This enantiomer has been assigned the Chemical Abstracts Service registry number 178912-62-4, distinguishing it from the R-form [2] [7]. The S-configuration exhibits enhanced biological activity and improved pharmacological properties compared to the racemic mixture [2] [10].

Structural analysis of the S-enantiomer reveals specific conformational characteristics that contribute to its enhanced activity profile [2] [7]. The spatial arrangement of functional groups in the S-configuration facilitates optimal interactions with biological targets, particularly bacterial enzymes involved in DNA replication and repair processes [2] [10]. The three-dimensional structure of the S-enantiomer allows for more effective binding to the active sites of DNA gyrase and topoisomerase enzymes [10] [15].

Pharmacokinetic studies have demonstrated that the S-enantiomer exhibits prolonged elimination half-lives compared to the R-form [10]. The terminal elimination half-life of S-enantiomers in fluoroquinolone systems typically measures approximately 6.9 hours, significantly longer than the 6.3 hours observed for R-enantiomers [10]. This difference results from stereoselective renal excretion mechanisms that favor retention of the S-form [10].

The S-enantiomer demonstrates superior area under the concentration-time curve values and lower total body clearance rates compared to the R-enantiomer [10]. These pharmacokinetic advantages contribute to the enhanced therapeutic potential of the S-form and support its preferential development as a pharmaceutical agent [2] [7] [10].

Key Functional Groups and Reactive Centers

9-Piperazino Ofloxacin contains several critical functional groups that define its chemical reactivity and biological activity [13] [14] [16]. The carboxylic acid group located at position 6 of the quinolone ring serves as a primary ionizable functional group with a dissociation constant (pKa₁) of approximately 6.05 [13]. This carboxyl functionality is essential for antimicrobial activity and contributes to the compound's metal chelation properties [13] [14].

The piperazine substituent introduces a basic nitrogen center with significant ionization properties [13] [14]. The piperazinyl group exhibits a pKa₂ value of approximately 8.22, corresponding to the more basic nitrogen atom within the six-membered ring [13]. This ionizable center allows the compound to exist in zwitterionic forms under physiological conditions, with the isoelectric point calculated at pH 7.14 [13].

The carbonyl groups present within the quinolone framework represent important reactive centers that participate in metal coordination and hydrogen bonding interactions [14] [16]. These electron-withdrawing groups influence the electronic distribution throughout the molecule and affect the compound's overall reactivity profile [14] [21]. The ketone functionality at position 4 of the quinolone ring is particularly significant for biological activity [14] [16].

The fluorine atom at position 10 serves as an electron-withdrawing substituent that enhances the compound's stability and influences its electronic properties [1] [16]. This halogen substitution affects the electron density distribution within the aromatic system and contributes to the compound's resistance to metabolic degradation [16]. The fluorine atom also participates in specific binding interactions that enhance the compound's affinity for bacterial targets [16].

| Functional Group | Position | pKa Value | Chemical Role |

|---|---|---|---|

| Carboxylic Acid | Position 6 | 6.05 | Ionizable group, metal chelation |

| Piperazine Nitrogen | Position 9 | 8.22 | Basic center, zwitterion formation |

| Quinolone Carbonyl | Position 4 | - | Hydrogen bonding, metal coordination |

| Fluorine Substituent | Position 10 | - | Electronic modulation, stability |

Computational Molecular Descriptors

IUPAC Systematic Nomenclature

The systematic nomenclature of 9-Piperazino Ofloxacin according to International Union of Pure and Applied Chemistry conventions provides a comprehensive description of its molecular structure [1] [2]. The complete IUPAC name for the racemic form is 6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid [1].

For the S-enantiomer specifically, the systematic name incorporates stereochemical descriptors: (2S)-6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid [2]. This nomenclature system clearly indicates the absolute configuration at the chiral center and provides unambiguous structural identification [2] [7].

Alternative systematic names have been reported in various databases and publications, reflecting different nomenclature approaches [1] [2] [4]. These include designations such as 10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H- [1] [4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid [1] [4]. The variation in systematic names reflects the complex polycyclic structure and the different ways of describing the ring fusion patterns [1] [2].

The tricyclic designation in the IUPAC name refers to the three interconnected ring systems that comprise the core molecular framework [1] [2]. The numerical descriptors [7.3.1.0⁵,¹³] specify the ring sizes and fusion patterns, providing precise structural information for unambiguous identification [1]. The tetraene designation indicates the presence of four double bonds within the conjugated system [1] [2].

InChI and InChIKey Identifiers

The International Chemical Identifier (InChI) for 9-Piperazino Ofloxacin provides a standardized, machine-readable representation of its molecular structure [1] [2] [7]. The complete InChI string is: InChI=1S/C18H20FN3O4/c1-10-9-26-17-14(19)13(21-5-3-20(2)4-6-21)7-11-15(17)22(10)8-12(16(11)23)18(24)25/h7-8,10H,3-6,9H2,1-2H3,(H,24,25) [1] [2].

For the S-enantiomer, the InChI includes stereochemical information: InChI=1S/C18H20FN3O4/c1-10-9-26-17-14(19)13(21-5-3-20(2)4-6-21)7-11-15(17)22(10)8-12(16(11)23)18(24)25/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1 [2] [7]. The stereochemical descriptor "/t10-/m0/s1" specifies the absolute configuration at the chiral center [2] [7].

The corresponding InChIKey for the racemic form is FHAKLRRIGREDDW-UHFFFAOYSA-N, providing a compact, fixed-length identifier derived from the full InChI string [1] [2]. For the S-enantiomer, the InChIKey is FHAKLRRIGREDDW-JTQLQIEISA-N, with the stereochemical information encoded in the second block of the identifier [2] [7].

These standardized identifiers enable precise database searching and cross-referencing across different chemical information systems [1] [2] [7]. The InChI and InChIKey systems provide unambiguous molecular identification independent of nomenclature variations or structural representation differences [1] [2]. The hierarchical structure of these identifiers allows for both exact matches and structural similarity searches in chemical databases [1] [7].

SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) notation for 9-Piperazino Ofloxacin provides a linear representation of its molecular structure using ASCII characters [1] [2] [5]. The canonical SMILES string for the racemic form is: CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O [1] [5] [17].

For the S-enantiomer, the SMILES notation incorporates stereochemical information using the "@" symbol: C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O [2] [7] [18]. The "@" descriptor indicates the specific stereochemical configuration at the chiral carbon center [2] [7].

Alternative SMILES representations have been reported in various databases, reflecting different atom ordering and ring closure numbering systems [5] [18] . These variations maintain chemical equivalence while demonstrating the flexibility of the SMILES notation system [5] [18]. One alternative representation is: CN1CCN(CC1)c1cc2c(=O)c(cn3c2c(c1F)OCC3C)C(=O)O [5].

The SMILES notation efficiently encodes the complex ring systems, substitution patterns, and functional groups present in 9-Piperazino Ofloxacin [1] [2] [5]. The notation captures the tricyclic framework, the fluorine substitution, the piperazine moiety, and the carboxylic acid functionality in a compact linear format [1] [5]. This representation facilitates computational processing and enables rapid structural searching in chemical databases [1] [5] [17].

| Descriptor Type | Racemic Form | S-Enantiomer |

|---|---|---|

| InChI | InChI=1S/C18H20FN3O4/c1-10-9-26-17-14(19)13(21-5-3-20(2)4-6-21)7-11-15(17)22(10)8-12(16(11)23)18(24)25/h7-8,10H,3-6,9H2,1-2H3,(H,24,25) | InChI=1S/C18H20FN3O4/c1-10-9-26-17-14(19)13(21-5-3-20(2)4-6-21)7-11-15(17)22(10)8-12(16(11)23)18(24)25/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1 |

| InChIKey | FHAKLRRIGREDDW-UHFFFAOYSA-N | FHAKLRRIGREDDW-JTQLQIEISA-N |

| SMILES | CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O | C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O |